![molecular formula C12H18O4 B11721272 Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate CAS No. 32917-26-3](/img/structure/B11721272.png)
Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methyl-1,4-dioxaspiro[45]dec-7-ene-8-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by its dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms The presence of the ethyl ester and the methyl group adds to its complexity and potential reactivity
Preparation Methods
The synthesis of ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and other nucleophilic species.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of various industrial chemicals, including polymers and specialty materials
Mechanism of Action
The mechanism of action of ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved may include enzymatic catalysis, receptor-ligand interactions, and signal transduction processes .
Comparison with Similar Compounds
Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.5]dec-7-ene: This compound shares the spirocyclic structure but lacks the ethyl ester and methyl group, resulting in different reactivity and applications.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound has a similar ester group but differs in the ring structure, leading to variations in its chemical behavior and uses.
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde:
These comparisons highlight the uniqueness of ethyl 7-methyl-1,4-dioxaspiro[4
Properties
CAS No. |
32917-26-3 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-14-11(13)10-4-5-12(8-9(10)2)15-6-7-16-12/h3-8H2,1-2H3 |
InChI Key |
FNIGFCLKRHRVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC2(CC1)OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


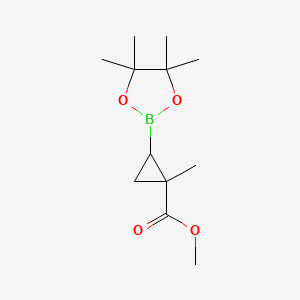
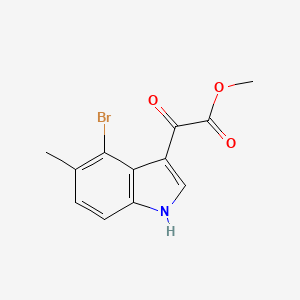
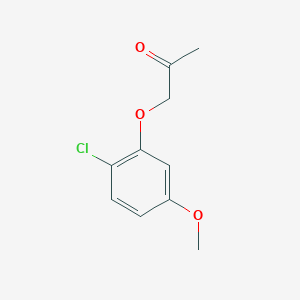
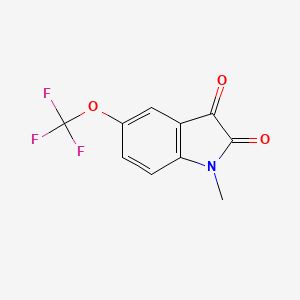
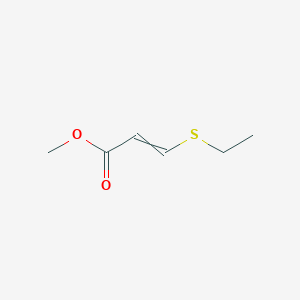

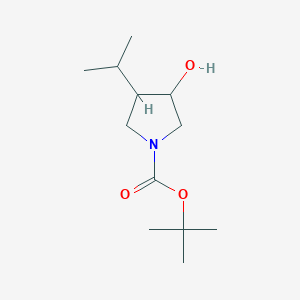
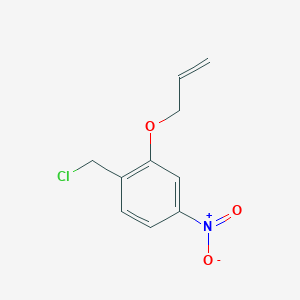
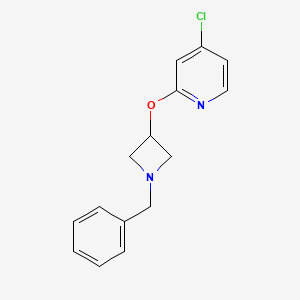
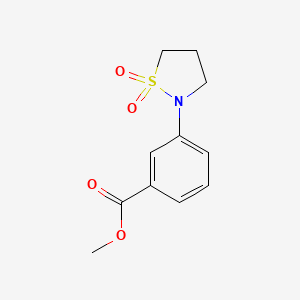
![3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11721237.png)

![3-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11721255.png)
![6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid](/img/structure/B11721264.png)
